molecular formula C20H18O3 B14522740 Ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate CAS No. 62664-63-5

Ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate

Cat. No.: B14522740
CAS No.: 62664-63-5
M. Wt: 306.4 g/mol
InChI Key: RYCZZQWKSJODOL-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl, methyl, and diphenyl substituents attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylates.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylates, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate is not well-documented. like other furan derivatives, it likely interacts with biological targets through its aromatic ring and functional groups. These interactions can modulate various molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,5-diphenylfuran-3-carboxylate
  • Methyl 2,5-diphenylfuran-3-carboxylate
  • Ethyl 4,5-diphenylfuran-3-carboxylate

Uniqueness

Ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate is unique due to the presence of both methyl and diphenyl substituents on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

62664-63-5

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-methyl-2,5-diphenylfuran-3-carboxylate

InChI

InChI=1S/C20H18O3/c1-3-22-20(21)17-14(2)18(15-10-6-4-7-11-15)23-19(17)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3

InChI Key

RYCZZQWKSJODOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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